![molecular formula C14H16N2O2 B7493396 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide, also known as Mecam, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Mecam belongs to the class of compounds known as pyridine carboxamides, which have been shown to possess a range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. Specifically, 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has also been shown to possess anti-inflammatory and analgesic effects. Studies have demonstrated that 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, one limitation is that 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can be difficult to dissolve in certain solvents, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide. One potential direction is to investigate the compound's potential as a treatment for other types of cancer, such as pancreatic or ovarian cancer. Another area of research could focus on the development of new formulations of 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide that are more soluble and easier to work with in laboratory settings. Additionally, further studies could explore the compound's potential as an anti-inflammatory or analgesic agent for the treatment of other conditions, such as chronic pain or inflammatory bowel disease.
Métodos De Síntesis
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can be synthesized using a variety of methods, including microwave-assisted organic synthesis, solvent-free synthesis, and catalytic hydrogenation. One of the most common methods for synthesizing 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide involves the reaction of 3-cyano-6-methylpyridine-2-carboxylic acid with 5-methylfurfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's antitumor activity. Studies have shown that 6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Propiedades
IUPAC Name |
6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-6-12(8-15-9)14(17)16-11(3)13-7-5-10(2)18-13/h4-8,11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHLZCSLLGTNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)

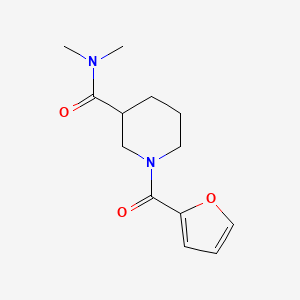

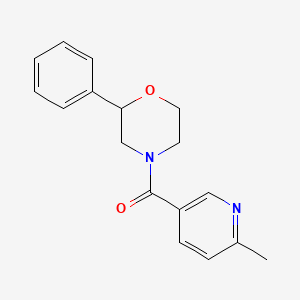
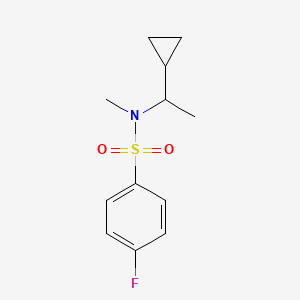


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
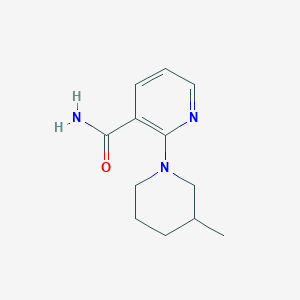
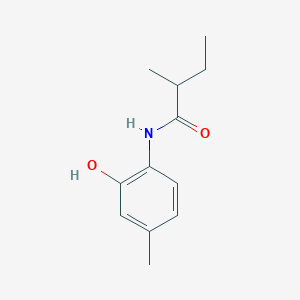
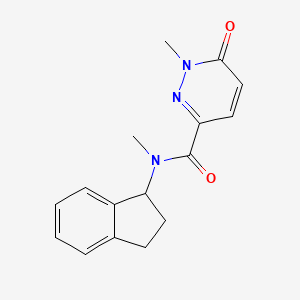
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)